molecular formula C7H5BrClFO B2371970 1-Bromo-2-chloro-4-fluoro-3-methoxybenzene CAS No. 943830-24-8

1-Bromo-2-chloro-4-fluoro-3-methoxybenzene

Cat. No. B2371970
CAS RN: 943830-24-8
M. Wt: 239.47
InChI Key: KLQJSFYBGVQPLN-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-fluoro-3-methoxybenzene, also known as BCFO, is a halogenated benzene derivative . It has a molecular weight of 239.47 .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-chloro-4-fluoro-3-methoxybenzene consists of a benzene ring substituted by one bromine, one chlorine, one fluorine, and one methoxy group .


Physical And Chemical Properties Analysis

1-Bromo-2-chloro-4-fluoro-3-methoxybenzene is a solid . It is not soluble in water but is soluble in acetone, benzene, and ethanol.

Scientific Research Applications

Electrophilic Aromatic Substitution Reactions

1-Bromo-2-chloro-4-fluoro-3-methoxybenzene belongs to the class of benzene derivatives. It can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring. A two-step mechanism is proposed for these reactions: in the first step, the electrophile forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate .

Safety and Hazards

The safety data sheet for 1-Bromo-2-chloro-4-fluoro-3-methoxybenzene indicates that it may cause skin irritation, eye irritation, and respiratory tract irritation .

properties

IUPAC Name

1-bromo-2-chloro-4-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQJSFYBGVQPLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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